molecular formula C9H12BrNO B13129686 (R)-1-(5-Bromo-2-methoxyphenyl)ethanamine

(R)-1-(5-Bromo-2-methoxyphenyl)ethanamine

Cat. No.: B13129686
M. Wt: 230.10 g/mol
InChI Key: RLQGTCFNDMNKTC-ZCFIWIBFSA-N
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Description

®-1-(5-Bromo-2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H12BrNO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-methoxyphenyl)ethanamine typically involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The brominated intermediate is then subjected to reductive amination using reagents like sodium cyanoborohydride or lithium aluminum hydride to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Bromo-2-methoxyphenyl)ethanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Bromo-2-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding de-brominated amine.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

®-1-(5-Bromo-2-methoxyphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Bromo-2-methoxyphenyl)ethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)ethanamine
  • 5-Bromo-2-methoxybenzenesulfonyl chloride
  • 3-Bromo-5-methoxyphenylboronic acid

Uniqueness

®-1-(5-Bromo-2-methoxyphenyl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on chemical and biological processes .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(1R)-1-(5-bromo-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12BrNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m1/s1

InChI Key

RLQGTCFNDMNKTC-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Br)OC)N

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)N

Origin of Product

United States

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